Cas no 496974-25-5 (3-((tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid)
3-((tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
- 3-((tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
- 3-[(tert-butoxycarbonyl)amino]-2-{[(tert-butoxycarbonyl)amino]methyl}propanoic acid
- 3-(tert-Butoxycarbonylamino)-2-(tert-butoxycarbonylamino-methyl)propionic acid
- SCHEMBL1274536
- F2147-2595
- Z1508693931
- 3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid
- 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid
- 496974-25-5
- 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoic acid
- starbld0034173
- AKOS026715902
- PEFPWDFBUBZOCE-UHFFFAOYSA-N
- EN300-1223604
- DS-001078
-
- Inchi: 1S/C14H26N2O6/c1-13(2,3)21-11(19)15-7-9(10(17)18)8-16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)
- InChI Key: PEFPWDFBUBZOCE-UHFFFAOYSA-N
- SMILES: O(C(NCC(C(=O)O)CNC(=O)OC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 318.17918
- Monoisotopic Mass: 318.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 9
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 114Ų
Experimental Properties
- PSA: 113.96
3-((tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T209726-100mg |
3-((tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid |
496974-25-5 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T209726-500mg |
3-((tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid |
496974-25-5 | 500mg |
$ 525.00 | 2022-06-03 | ||
| TRC | T209726-1g |
3-((tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid |
496974-25-5 | 1g |
$ 815.00 | 2022-06-03 | ||
| Enamine | EN300-1223604-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid |
496974-25-5 | 95% | 0.05g |
$252.0 | 2023-11-13 | |
| Enamine | EN300-1223604-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid |
496974-25-5 | 95% | 0.1g |
$376.0 | 2023-11-13 | |
| Enamine | EN300-1223604-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid |
496974-25-5 | 95% | 0.25g |
$538.0 | 2023-11-13 | |
| Enamine | EN300-1223604-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid |
496974-25-5 | 95% | 0.5g |
$847.0 | 2023-11-13 | |
| Enamine | EN300-1223604-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid |
496974-25-5 | 95% | 1g |
$1086.0 | 2023-04-25 | |
| Enamine | EN300-1223604-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid |
496974-25-5 | 95% | 2.5g |
$2127.0 | 2023-11-13 | |
| Enamine | EN300-1223604-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid |
496974-25-5 | 95% | 5g |
$3147.0 | 2023-04-25 |
3-((tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-((tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
Professional Introduction to 3-((tert-butoxycarbonylamino))-2-(((tert-butoxycarbonylamino)methyl)propanoic acid (CAS No. 496974-25-5)
3-((tert-butoxycarbonylamino))-2-(((tert-butoxycarbonylamino)methyl)propanoic acid, with the CAS number 496974-25-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring multiple tert-butoxycarbonyl (Boc) protecting groups, is particularly valuable in the synthesis of peptide mimetics and other complex biomolecules. The strategic placement of these protecting groups ensures stability during synthetic processes while allowing for selective deprotection at critical stages, making it an indispensable tool in modern drug development.
The structure of this compound consists of a propanoic acid backbone, modified with two Boc-protected amino groups. This configuration not only enhances its utility in peptide synthesis but also opens up possibilities for its application in the development of novel therapeutic agents. The Boc group, known for its stability under a variety of reaction conditions, is particularly useful in protecting the amine functionalities during synthetic manipulations. This characteristic is crucial in multi-step syntheses where selective protection and deprotection are required to achieve the desired molecular architecture.
In recent years, there has been a surge in research focused on the development of novel protease inhibitors, which are essential in treating a wide range of diseases, including cancer and infectious disorders. The compound 3-((tert-butoxycarbonylamino))-2-(((tert-butoxycarbonylamino)methyl)propanoic acid (CAS No. 496974-25-5)) has shown promise as a building block in the synthesis of such inhibitors. Its bifunctional nature allows for the creation of chiral centers and other complex structural motifs that are often required in protease inhibitors. The ability to selectively deprotect the Boc groups at appropriate times during synthesis provides synthetic chemists with the flexibility needed to construct intricate molecular frameworks.
The pharmaceutical industry has increasingly recognized the importance of advanced intermediates like this one in streamlining drug discovery processes. By utilizing compounds with well-defined protecting group strategies, researchers can significantly reduce the time and resources required to develop new therapeutics. This efficiency is particularly critical in an era where drug development costs continue to escalate, and the demand for innovative treatments remains high. The versatility of 3-((tert-butoxycarbonylamino))-2-(((tert-butoxycarbonylamino)methyl)propanoic acid (CAS No. 496974-25-5)) makes it a valuable asset in both academic research and industrial applications.
The synthesis of this compound involves a series of well-established chemical transformations, including condensation reactions, protection-deprotection cycles, and purification steps. Each step must be carefully optimized to ensure high yields and purity, which are essential for pharmaceutical-grade materials. The use of high-performance chromatography and other analytical techniques allows researchers to monitor reaction progress and verify the identity and purity of intermediates and final products.
In addition to its role in protease inhibitor synthesis, this compound has potential applications in other areas of medicinal chemistry. For instance, it can be used as a precursor in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. Peptidomimetics have gained considerable attention as they offer a balance between efficacy and bioavailability, making them attractive candidates for drug development.
The growing interest in structure-based drug design has further highlighted the importance of versatile intermediates like 3-((tert-butoxycarbonylamino))-2-(((tert-butoxycarbonylamino)methyl)propanoic acid (CAS No. < strong >496974-25-5) strong >). By leveraging computational methods such as molecular modeling and docking studies, researchers can predict how different molecular structures will interact with biological targets. This approach allows for the rational design of compounds with enhanced binding affinity and selectivity. The compound's well-defined structure makes it an ideal candidate for such studies, providing insights into its potential as a lead molecule or building block.
The future prospects for this compound are promising, given its broad utility in synthetic chemistry and its potential applications in drug development. As research continues to advance, new methodologies for utilizing such intermediates will likely emerge, further expanding their role in pharmaceutical innovation. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in harnessing the full potential of this compound and others like it.
In conclusion, 3-((< strong >tert-butoxycarbonyl strong >amino))-2-(((< strong >tert-butoxycarbonyl strong >amino)methyl)propanoic acid (CAS No. < strong >496974-25-5) strong >) represents a significant advancement in pharmaceutical chemistry. Its unique structure and functionalization make it a valuable tool for synthesizing complex biomolecules, particularly protease inhibitors and peptidomimetics. As research progresses, this compound is expected to play an increasingly important role in the development of novel therapeutics that address unmet medical needs.
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